5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c19-16-6-7-18(26-16)27(23,24)20-12-14-8-10-21(11-9-14)17(22)13-25-15-4-2-1-3-5-15/h1-7,14,20H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEAYRZCSKVEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound can be dissected into two primary components:
- 5-Chlorothiophene-2-sulfonyl chloride : Serves as the electrophilic sulfonamide precursor.
- (1-(2-Phenoxyacetyl)piperidin-4-yl)methanamine : Provides the nucleophilic amine for sulfonamide bond formation.
The synthesis hinges on the efficient coupling of these intermediates, followed by deprotection (if applicable) and purification.
Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride
Sulfonation of Thiophene
The chlorosulfonation of thiophene derivatives is a well-established method. For 5-chlorothiophene-2-sulfonyl chloride, the reaction proceeds via electrophilic substitution using chlorosulfonic acid under controlled conditions:
- Reaction Setup :
- 5-Chlorothiophene (1 eq) is dissolved in anhydrous dichloromethane (DCM).
- Chlorosulfonic acid (1.2 eq) is added dropwise at 0°C under inert atmosphere.
- The mixture is stirred at room temperature for 6–8 h.
- Workup :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 h |
| Temperature | 0°C → RT |
| Yield | 85–90% |
Synthesis of (1-(2-Phenoxyacetyl)piperidin-4-yl)methanamine
Piperidine Functionalization
The piperidine scaffold is modified through a three-step sequence:
Step 1: Protection of Piperidin-4-ylmethanamine
- Boc Protection :
Step 2: Acylation with Phenoxyacetyl Chloride
- Reaction Conditions :
Step 3: Boc Deprotection
- TFA-Mediated Cleavage :
Key Data :
| Step | Reagents | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, THF/H₂O | THF | 2 h | 95% |
| 2 | Phenoxyacetyl Cl, Et₃N | DMF | 4 h | 88% |
| 3 | TFA/DCM | DCM | 1 h | 92% |
Sulfonamide Coupling: Final Step Assembly
The coupling of 5-chlorothiophene-2-sulfonyl chloride with (1-(2-phenoxyacetyl)piperidin-4-yl)methanamine is critical for constructing the target molecule.
Mechanistic Insights and Side Reactions
Sulfonamide Formation
The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur center of the sulfonyl chloride, followed by elimination of HCl (Figure 1).
Challenges :
- Competitive Hydrolysis : Moisture leads to sulfonic acid formation.
- Polyacylation : Excess phenoxyacetyl chloride may acylate secondary amines.
Mitigation Strategies :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 5H, Ar-H), 4.10 (s, 2H, COCH₂), 3.65–3.50 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, CH₂NH).
- LC-MS (ESI+) : m/z 466.1 [M+H]⁺.
Purity and Stability
- HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).
- Stability : Stable at −20°C for >6 months under nitrogen.
Comparative Evaluation of Synthetic Routes
| Route | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 3 | 68% | High purity | Lengthy Boc deprotection |
| B | 2 | 72% | No protection/deprotection | Lower regioselectivity |
Route A (described above) is preferred for large-scale synthesis due to reproducibility and scalability.
Industrial-Scale Considerations
Solvent Selection
Green Chemistry Metrics
- E-Factor : 18.5 (improved to 12.4 with solvent recovery).
- PMI (Process Mass Intensity) : 32.7 kg/kg API.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution at the sulfonamide group can produce various substituted sulfonamides.
Scientific Research Applications
Synthesis and Production
The synthesis of 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple synthetic steps, including the formation of intermediate compounds. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods :
- Continuous Flow Synthesis : Enhances yield and purity.
- Automated Reactors : Improves efficiency in production.
- Purification Techniques : Includes recrystallization and chromatography.
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent , particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have indicated minimum inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, showcasing its effectiveness compared to other sulfonamides.
Anticancer Research
Research into the antiproliferative effects of this compound has revealed significant activity against various cancer cell lines. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer proliferation.
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-chloro-N-((1-(2-phenoxyacetyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | 31 nM - 54 nM | Potent against various cancer cells |
| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
- Membrane Interaction : The thiophene moiety can interact with biological membranes, potentially disrupting cellular processes leading to cytotoxic effects.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
- Antimicrobial Efficacy Study : A detailed investigation assessed the effectiveness of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria.
- Antiproliferative Activity Evaluation : Another study focused on the compound's effects on different cancer cell lines, reporting varying degrees of activity across cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Chloro-N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Structural Difference: Replaces the phenoxyacetyl group with a pyrimidin-2-yl substituent.
- However, reduced lipophilicity may affect membrane permeability .
5-Chloro-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)thiophene-2-sulfonamide (Compound 14)
- Structural Difference: Substitutes phenoxyacetyl with a bulkier isopropylphenoxy ethyl chain.
- Synthesis Data : 65% yield, 97% purity (LC/MS), molecular weight 443.02.
- Implications : Increased steric bulk may hinder binding to compact active sites but could enhance selectivity for larger enzymatic pockets .
5-Chloro-N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}thiophene-2-carboxamide
- Structural Difference : Replaces the sulfonamide with a carboxamide and introduces a dimethylsulfamoyl group on piperidine.
- Implications : The carboxamide may reduce metabolic stability compared to sulfonamides. The dimethylsulfamoyl group could improve solubility via polar interactions .
5-Chloro-N-({1-[2-(Methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide
- Structural Difference : Features a methylsulfanyl-pyridine carbonyl group on piperidine.
- Molecular Properties : Formula C₁₇H₂₀ClN₃O₃S₃, molecular weight 446.005.
- Implications : The thiomethyl-pyridine moiety may enhance metal-binding interactions or modulate cytochrome P450 interactions .
5-Chloro-N-[4-Methoxy-3-(1-Piperazinyl)phenyl]-3-Methylbenzo[b]thiophene-2-sulfonamide
- Structural Difference : Utilizes a benzo[b]thiophene core and a piperazinyl-phenyl group.
- Implications : The extended aromatic system (benzo[b]thiophene) may improve stacking interactions, while the piperazine enhances water solubility .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s phenoxyacetyl group may offer synthetic flexibility compared to heterocyclic substituents (e.g., pyrimidine in ), though yields vary (e.g., 65% for compound 14 ).
- Pharmacokinetics: Lipophilicity adjustments via substituents (e.g., phenoxyacetyl vs. dimethylsulfamoyl ) could tailor blood-brain barrier penetration or renal clearance.
- Target Selectivity: Bulkier groups (e.g., isopropylphenoxy ethyl ) may reduce off-target effects but limit applicability to specific enzymes.
Biological Activity
5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring , a piperidine moiety , and a sulfonamide group , which contribute to its unique chemical properties. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Thiophene | Contains a sulfur atom in the ring, enhancing reactivity. |
| Piperidine | A six-membered nitrogen-containing ring that may influence pharmacological properties. |
| Sulfonamide | Known for its ability to inhibit enzymes, particularly in antimicrobial applications. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.
- Membrane Interaction : The thiophene moiety can interact with biological membranes, potentially disrupting cellular processes and leading to cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives containing thiophene and sulfonamide groups can effectively inhibit the growth of various pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | Moderate activity observed |
Anti-inflammatory Properties
Compounds with similar structures have demonstrated potential as anti-inflammatory agents. The presence of the piperidine and thiophene moieties may enhance their ability to modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated various derivatives of thiophene sulfonamides against common pathogens. The results indicated that this compound exhibited notable antibacterial effects, particularly against E. coli and Pseudomonas aeruginosa .
- Cytotoxicity Evaluation : In vitro assays using cell lines such as B16F10 have shown that certain analogs of this compound do not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable safety profile for further development .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as MurD and DNA gyrase, revealing potential mechanisms underlying its antimicrobial activity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiophene derivatives:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| Compound A | Contains piperidine and sulfonamide | Potential anti-inflammatory activity |
| Compound B | Similar thiophene structure | Known for diverse biological activities |
| Compound C | Different nitrogen heterocycles | Potential use in neuropharmacology |
The unique combination of functional groups in this compound distinguishes it from other compounds, contributing to its specific reactivity and biological activities.
Q & A
Q. What are the key synthetic steps and reagents for preparing 5-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis involves:
Piperidine Functionalization : Reacting piperidine derivatives with phenoxyacetyl chloride to introduce the phenoxyacetyl group (critical for bioactivity) .
Sulfonamide Coupling : Using thiophene-2-sulfonamide activated with chloro substituents, reacting with the modified piperidine intermediate under nucleophilic conditions .
Key reagents include phenoxyacetyl chloride, palladium catalysts for coupling, and halogenating agents (e.g., SOCl₂) for sulfonamide activation. Reaction optimization (e.g., anhydrous DMF, 60–80°C) maximizes yield (~65–75%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine methylene protons at δ 3.2–3.5 ppm, thiophene-SO₂NH at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 465.5 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf ≈ 0.4–0.6 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during sulfonamide coupling?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine intermediate.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalyst Selection : Palladium on carbon (Pd/C) improves coupling efficiency (yield increases by 15–20% vs. non-catalytic methods) .
Data Table : Optimization Results
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 70 | Pd/C | 75 |
| THF | 60 | None | 52 |
| DCM | 40 | None | 38 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm target engagement. For example, discrepancies in IC₅₀ may arise from assay-specific interference (e.g., thiophene-sulfonamide fluorescence in fluorogenic assays) .
- Structural Confirmation : Re-characterize batches via NMR/X-ray crystallography to rule out impurities (e.g., residual solvents affecting activity) .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to measure affinity for putative targets (e.g., carbonic anhydrase isoforms) .
- Functional Assays : Test inhibition of sulfonamide-sensitive enzymes (e.g., CA-II, CA-IX) under physiological pH (7.4) and hypoxic conditions .
- SAR Analysis : Compare with analogs (e.g., replacing phenoxyacetyl with benzoyl groups) to identify critical pharmacophores .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental binding data?
- Methodological Answer :
- Flexibility of Piperidine Ring : Molecular dynamics simulations reveal conformational flexibility in the piperidine-phenoxyacetyl moiety, which static docking models may overlook .
- Solvent Effects : Include explicit water molecules in simulations to account for hydrogen bonding with sulfonamide groups .
Structural and Functional Insights
Q. How does the phenoxyacetyl group influence the compound’s pharmacokinetics?
- Methodological Answer :
- LogP Modulation : The phenoxyacetyl group increases lipophilicity (predicted LogP ≈ 2.8), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : In vitro liver microsome assays show CYP3A4-mediated oxidation of the phenoxyacetyl group (t₁/₂ ≈ 45 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
